An In-depth Technical Guide to 2,6-Naphthalenedisulfonic Acid Disodium Salt: Core Properties and Applications
An In-depth Technical Guide to 2,6-Naphthalenedisulfonic Acid Disodium Salt: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS), with the CAS number 1655-45-4, is a highly water-soluble organic compound that serves as a critical intermediate in various chemical syntheses. Its rigid, aromatic naphthalene core, functionalized with two sulfonate groups, imparts unique properties that are leveraged in the manufacturing of dyes, specialty polymers, and as a versatile building block in organic chemistry. This guide will delve into its chemical and physical characteristics, provide detailed methodologies for its synthesis and purification, explore its spectroscopic profile, and discuss its primary applications, including its emerging role in the pharmaceutical sciences.
Physicochemical Properties: A Foundation for Application
The utility of 2,6-NDS is intrinsically linked to its distinct physical and chemical properties. These characteristics dictate its behavior in various chemical environments and are crucial for its successful application.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | [1] |
| Molecular Weight | 332.26 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility | Miscible in water; Soluble in DMSO; Insoluble in methanol and other organic solvents. | [4] |
| pKa | The sulfonic acid groups are strongly acidic. |
Insight into Properties: The high melting point of 2,6-NDS is indicative of its salt-like nature and the strong intermolecular forces present in its crystalline structure. Its most significant physical property is its high solubility in water, a direct consequence of the two highly polar sulfonate groups.[5] This attribute is paramount for its use in aqueous-based dye synthesis and other applications requiring a water-soluble aromatic scaffold. Conversely, its insolubility in most organic solvents is a key consideration for purification and reaction solvent selection.
Synthesis and Purification: From Naphthalene to a High-Purity Intermediate
The industrial synthesis of 2,6-NDS is primarily achieved through the sulfonation of naphthalene. The position of the sulfonate groups on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature.
Reaction Pathway: Sulfonation of Naphthalene
Figure 1: General reaction scheme for the synthesis of 2,6-Naphthalenedisulfonic acid disodium salt.
Causality in Synthesis: The high-temperature sulfonation of naphthalene favors the formation of the thermodynamically more stable beta-substituted sulfonic acids, including the 2,6- and 2,7-isomers.[5] Controlling the reaction temperature and time is critical to maximize the yield of the desired 2,6-isomer.
Detailed Synthesis and Purification Protocol
This protocol is based on established industrial practices for the synthesis and purification of 2,6-naphthalenedisulfonic acid.[6]
Part A: Sulfonation of Naphthalene
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Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1000 kg of refined naphthalene.
-
Sulfuric Acid Addition: Slowly add 3828 kg of concentrated sulfuric acid to the naphthalene. The addition should be controlled to manage the exothermic reaction.
-
Heating: Raise the temperature of the reaction mixture to 165-175°C and maintain this temperature for 5-6.5 hours.[6]
-
Cooling: After the reaction is complete, cool the mixture to approximately 90°C.[6]
Part B: Isolation and Purification
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Hydrolysis and Precipitation: Slowly add 806 kg of water to the sulfonated mixture over a period of 1.5-2 hours, maintaining vigorous stirring. This will cause the 2,6-naphthalenedisulfonic acid to precipitate.[6]
-
Filtration: Filter the resulting slurry to collect the crude 2,6-naphthalenedisulfonic acid filter cake. The filtrate will contain the more soluble 2,7-isomer.[6]
-
Washing: The filter cake can be washed with a dilute aqueous solution of ammonia or ammonium sulfate to remove residual impurities.[6]
-
Neutralization: The purified 2,6-naphthalenedisulfonic acid is then neutralized with a sodium hydroxide solution to yield the disodium salt.
-
Drying: The final product is dried under vacuum to obtain a white to off-white powder.
Self-Validating System: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the 2,6-isomer relative to other isomers.[7][8] The melting point should also be sharp and above 300°C. The presence of significant impurities may lead to a discolored product and solubility issues.[4]
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of 2,6-NDS is essential for its identification and quality control.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring system. The symmetry of the 2,6-substitution pattern simplifies the spectrum. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the different carbon environments within the naphthalene ring, including the carbons bearing the sulfonate groups. |
| FTIR | The infrared spectrum is characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate groups, typically in the region of 1200-1100 cm⁻¹ and 1050-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| UV-Vis | While a specific spectrum for the disodium salt is not readily available in the literature, naphthalenesulfonic acids generally exhibit strong UV absorbance due to the aromatic system. The maximum absorbance is expected in the UV region, likely with multiple bands. For analytical purposes, a UV-Vis spectrum should be recorded on a purified sample to determine the optimal wavelength for quantification.[9] |
Analytical Workflow for Quality Control
Figure 2: A typical analytical workflow for the quality control of 2,6-NDS.
Expertise in Analysis: HPLC is the workhorse for assessing the purity of 2,6-NDS, particularly for separating it from its isomers.[7][8] FTIR and NMR are powerful tools for confirming the identity and structural integrity of the compound. The combination of these techniques provides a robust quality control system.
Applications in Research and Industry
The unique properties of 2,6-NDS make it a valuable component in several industrial and research applications.
Intermediate in Dye Synthesis
The primary application of 2,6-NDS is as a precursor in the synthesis of azo dyes.[1][2] The naphthalene core serves as a chromophore, and the sulfonate groups enhance the water solubility of the final dye, which is crucial for textile dyeing processes.
Experimental Protocol: Synthesis of an Azo Dye
This protocol provides a general procedure for the synthesis of an azo dye using 2,6-NDS as a coupling component, following diazotization of an aromatic amine.[10][11]
-
Diazotization of an Aromatic Amine:
-
Dissolve the chosen aromatic amine (e.g., aniline or a substituted aniline) in dilute hydrochloric acid and cool to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2,6-Naphthalenedisulfonic acid disodium salt in water.
-
Slowly add the cold diazonium salt solution to the 2,6-NDS solution with vigorous stirring.
-
The coupling reaction is often pH-dependent, and the pH may need to be adjusted with a base (e.g., sodium carbonate solution) to facilitate the reaction.
-
The formation of the azo dye is typically indicated by a color change and the precipitation of the dye.
-
-
Isolation and Purification:
-
The precipitated dye is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Precursor to 2,6-Dihydroxynaphthalene
2,6-NDS is a key starting material for the synthesis of high-purity 2,6-dihydroxynaphthalene via alkali fusion.[12] 2,6-Dihydroxynaphthalene is an important monomer in the production of high-performance liquid crystal polymers.
Reaction Overview:
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